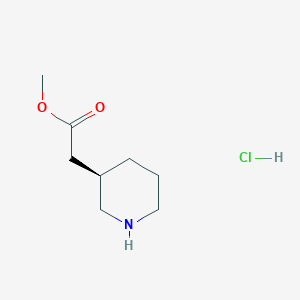

(R)-Acétate de méthyle 2-(pipéridin-3-yle) chlorhydrate

Vue d'ensemble

Description

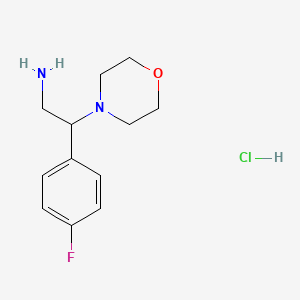

“®-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride” is a chemical compound. It’s a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Applications De Recherche Scientifique

Conception et synthèse de médicaments

Les dérivés de la pipéridine jouent un rôle important dans l’industrie pharmaceutique. Ils sont présents dans plus de vingt classes de produits pharmaceutiques, ainsi que dans les alcaloïdes . Le développement de méthodes rapides et rentables pour la synthèse de pipéridines substituées est une tâche importante de la chimie organique moderne .

Activité biologique

Les dérivés de la pipéridine se sont avérés présenter une large gamme d’activités biologiques. Ils sont souvent utilisés comme substrats appropriés pour la synthèse de pipéridines biologiquement actives .

Activité pharmacologique

Les dérivés de la pipéridine ont été associés à diverses activités pharmacologiques. Ils ont été largement étudiés pour leurs applications thérapeutiques potentielles .

Recherche protéomique

Le chlorhydrate d’éthyl pipéridin-3-ylacetate, un composé étroitement apparenté, est utilisé comme produit spécialisé pour la recherche protéomique .

Réactions multicomposants

Les dérivés de la pipéridine sont souvent impliqués dans des réactions multicomposants, qui sont un type de réaction chimique où trois réactifs ou plus se combinent pour former un produit .

Cyclisation et annulation

Les dérivés de la pipéridine sont fréquemment utilisés dans les réactions de cyclisation et d’annulation, qui sont des types de réactions chimiques qui conduisent à la formation de structures cycliques .

Mécanisme D'action

Target of Action

®-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride belongs to the class of piperidine derivatives. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological processes .

Action Environment

Environmental factors such as temperature and pH can influence the action, efficacy, and stability of ®-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride. For instance, the compound is stored at temperatures between 2-8°C .

Avantages Et Limitations Des Expériences En Laboratoire

(R)-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride has many advantages for use in laboratory experiments. (R)-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride is a chiral compound, meaning it can be used to synthesize compounds with specific enantiomeric forms. (R)-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride is also a prodrug, meaning it can be used to synthesize other compounds. (R)-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride also has low toxicity, meaning it can be used in experiments without posing a risk to the researchers or the environment. (R)-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride also has anti-inflammatory and anti-oxidant properties, making it useful for studying these effects.

However, (R)-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride also has some limitations for use in laboratory experiments. (R)-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride is not water-soluble, meaning it cannot be used in aqueous solutions. (R)-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride also has a low solubility in organic solvents, making it difficult to use in organic reactions. (R)-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride also has a low boiling point, making it difficult to use in high-temperature reactions.

Orientations Futures

The future of (R)-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride is promising, as it has many

Propriétés

IUPAC Name |

methyl 2-[(3R)-piperidin-3-yl]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-11-8(10)5-7-3-2-4-9-6-7;/h7,9H,2-6H2,1H3;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRVXFSQPBNUIE-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H]1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662864 | |

| Record name | Methyl [(3R)-piperidin-3-yl]acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

865157-03-5 | |

| Record name | Methyl [(3R)-piperidin-3-yl]acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

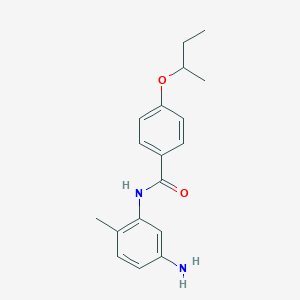

![2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol hydrochloride](/img/structure/B1388981.png)

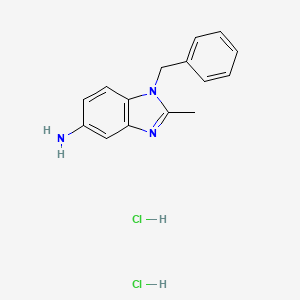

![2-[4-(4-Amino-2-chloro-phenyl)-piperazin-1-YL]-ethanol dihydrochloride](/img/structure/B1388988.png)

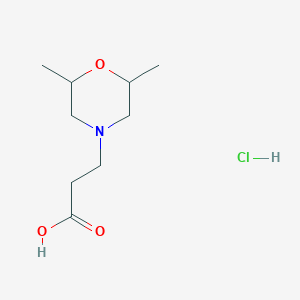

![1-[2-(3-Chloro-phenoxy)-ethyl]-piperazine dihydrochloride](/img/structure/B1388993.png)

![(1-Aza-bicyclo[2.2.2]oct-3-YL)-(4-methoxy-benzyl)-amine dihydrochloride](/img/structure/B1388995.png)